molecular formula C26H28N2O3S2 B11348171 1-[(3-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11348171
M. Wt: 480.6 g/mol
InChI Key: DEGDWTOXXZBNJG-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and sulfonyl and sulfanyl substituents. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl and sulfanyl groups, and the final coupling to form the carboxamide. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction pathway.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can significantly impact the compound’s properties compared to its analogs.

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O3S2/c1-20-8-7-9-21(18-20)19-33(30,31)28-16-14-22(15-17-28)26(29)27-24-12-5-6-13-25(24)32-23-10-3-2-4-11-23/h2-13,18,22H,14-17,19H2,1H3,(H,27,29)

InChI Key

DEGDWTOXXZBNJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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